(3R)-3-(3-Methoxyphenyl)-N,N,2-triMethylpentan-1-aMine (Hydrochloride)

Stereochemistry Chiral resolution Diastereomer differentiation

(3R)-3-(3-Methoxyphenyl)-N,N,2-triMethylpentan-1-aMine (Hydrochloride), CAS 1415566-76-5, is a chiral substituted amine with molecular formula C15H26ClNO and molecular weight 271.83 g/mol. This compound belongs to the tapentadol-related phenylpentanamine structural class and is characterized by a single specified (3R) stereocenter at the 3-position bearing the 3-methoxyphenyl group, distinguishing it from the more widely referenced (2R,3R) diastereomer (CAS 175591-17-0) that bears defined stereochemistry at both the C2 and C3 positions.

Molecular Formula C15H26ClNO
Molecular Weight 271.82 g/mol
Cat. No. B11764128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-(3-Methoxyphenyl)-N,N,2-triMethylpentan-1-aMine (Hydrochloride)
Molecular FormulaC15H26ClNO
Molecular Weight271.82 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)OC)C(C)CN(C)C.Cl
InChIInChI=1S/C15H25NO.ClH/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5;/h7-10,12,15H,6,11H2,1-5H3;1H/t12?,15-;/m1./s1
InChIKeyXKSJVTDZSYZBGF-LTXLLRJYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (3R)-3-(3-Methoxyphenyl)-N,N,2-triMethylpentan-1-aMine (Hydrochloride) CAS 1415566-76-5 – Chiral Amine Research Intermediate


(3R)-3-(3-Methoxyphenyl)-N,N,2-triMethylpentan-1-aMine (Hydrochloride), CAS 1415566-76-5, is a chiral substituted amine with molecular formula C15H26ClNO and molecular weight 271.83 g/mol . This compound belongs to the tapentadol-related phenylpentanamine structural class and is characterized by a single specified (3R) stereocenter at the 3-position bearing the 3-methoxyphenyl group, distinguishing it from the more widely referenced (2R,3R) diastereomer (CAS 175591-17-0) that bears defined stereochemistry at both the C2 and C3 positions [1]. It is supplied as the hydrochloride salt with purity specifications ranging from ≥95% to NLT 98% depending on the vendor . The compound serves as a research intermediate and chiral building block within the broader tapentadol synthetic landscape.

Why (3R)-3-(3-Methoxyphenyl)-N,N,2-triMethylpentan-1-aMine (Hydrochloride) Cannot Be Replaced by Generic Tapentadol Intermediates


Substitution of this (3R)-specified compound with the more common (2R,3R)-diastereomer (Tapentadol EP Impurity E, CAS 175591-17-0) or the non-stereospecific variant (CAS 809282-11-9) introduces stereochemical ambiguity that directly impacts downstream synthetic outcomes and analytical validity. The four stereoisomers of the tapentadol scaffold—(R,R), (S,S), (S,R), and (R,S)—exhibit distinct crystal packing arrangements and hydrogen-bonding networks as established by X-ray crystallography, confirming that stereochemical configuration governs solid-state properties critical for formulation and purification [1]. In pharmaceutical synthesis, the (2R,3R) configuration is essential for the final tapentadol API to achieve correct μ-opioid receptor binding and norepinephrine reuptake inhibition; improper stereochemistry in the intermediate yields an inactive or off-target final product [2]. The target compound's single (3R) specification leaves the C2 stereochemistry undefined, meaning it may represent either a single epimer at C2 or a mixture of C2 epimers—a distinction with material consequences for reaction stereoselectivity, impurity profiling, and regulatory compliance in ANDA submissions.

Quantitative Differentiation Evidence: (3R)-3-(3-Methoxyphenyl)-N,N,2-triMethylpentan-1-aMine (Hydrochloride) vs. Closest Analogs


Stereochemical Identity: Single (3R) Specification vs. Dual (2R,3R) Diastereomer

The target compound carries a single specified chiral center at the 3-position (3R), whereas the established tapentadol intermediate (CAS 175591-17-0) and EP Impurity E carry two defined stereocenters as (2R,3R). X-ray crystallographic analysis of all four tapentadol stereoisomers—(R,R), (S,S), (S,R), and (R,S)—has confirmed that each stereoisomer adopts a distinct crystal packing arrangement and hydrogen-bonding network, with the ethyl and aminopropyl groups adopting different orientations relative to the phenol ring for isomers (I) (R,R) and (IV) (R,S) [1]. The (3R) specification alone does not constrain the C2 configuration, meaning the target compound may exist as either the (2R,3R) or (2S,3R) epimer or as a mixture thereof. This contrasts with the (2R,3R) compound, which is unambiguously the required stereoisomer for downstream tapentadol API synthesis [2].

Stereochemistry Chiral resolution Diastereomer differentiation

Vendor Purity Specifications: Target Compound vs. (2R,3R) Pharmaceutical Intermediate

The target compound is commercially available at purity specifications of NLT 98% (MolCore) , 96% (Leyan via Weeiboo) , and Min. 95% (CymitQuimica/Biosynth) . By comparison, the (2R,3R) diastereomer (CAS 175591-17-0) is commonly supplied at 95% purity (CheMenu, AKSci) but is specified at ≥98.0% assay when produced as a pharmaceutical-grade intermediate for tapentadol manufacturing [1]. The (2R,3R) compound as Tapentadol EP Impurity E is supplied with detailed characterization data compliant with regulatory guidelines, including traceability against USP or EP pharmacopeial standards [2]. No equivalent pharmacopeial traceability is documented for the target (3R) compound.

Chemical purity Quality control Reference standard

Regulatory and Supply Chain Status: REACH-Registered Intermediate vs. Research-Only Compound

The (2R,3R) diastereomer (CAS 175591-17-0) is registered under EU REACH as an intermediate (EC Number 837-046-3) with the restriction 'Intermediate use only,' and is manufactured at industrial scale (≥1 to <10 tonnes per annum per registrant) for tapentadol API production [1]. It is also listed in the FDA Global Substance Registration System (UNII) and appears in the European Pharmacopoeia as Tapentadol EP Impurity E [2]. In contrast, the target (3R) compound (CAS 1415566-76-5) has no identifiable REACH registration, no EP or USP monograph listing, and no FDA UNII designation. Its commercial availability is limited to research chemical suppliers offering milligram-to-gram quantities . This regulatory asymmetry means the target compound cannot be used as a reference standard in ANDA or NDA regulatory filings, whereas the (2R,3R) EP Impurity E is explicitly accepted for this purpose.

Regulatory compliance REACH registration Pharmaceutical supply chain

Diastereomer Separation Resource Intensity: Chromatography vs. Crystallization for (2R,3R)/(2R,3S) Resolution

An exergy-based life cycle analysis by Dewulf et al. (2009) quantified the resource intake required to separate the (2R,3R) and (2R,3S) diastereomers of 3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. At the process level (α level), crystallization required 122 MJ total per mol of the (2R,3R) stereoisomer monohydrochloride, while preparative chromatography required 180 MJ per mol [1]. At the plant level (β level), accounting for the six preceding synthesis steps, crystallization consumed 415 MJ/mol versus 434 MJ/mol for chromatography—a 4.6% premium for the chromatographic route [1]. At the life cycle level (γ level), total environmental resource withdrawal was 883.7 MJ/mol for crystallization and 920.6 MJ/mol for chromatography [1]. This resource intensity directly informs the cost differential between obtaining a single, stereochemically pure diastereomer (such as the (2R,3R) intermediate) versus mixtures where the (3R) configuration alone is specified but the C2 epimer remains unresolved.

Process chemistry Exergy analysis Diastereomer separation Cost of goods

Recommended Procurement Scenarios for (3R)-3-(3-Methoxyphenyl)-N,N,2-triMethylpentan-1-aMine (Hydrochloride) CAS 1415566-76-5


Stereochemical Probe in Tapentadol Impurity Profiling and Method Development

The target compound's single (3R) specification—without the (2R) constraint present in the EP Impurity E standard—makes it valuable as a stereochemical probe for HPLC method development aimed at resolving all four tapentadol stereoisomers. Ravikumar et al. (2011) demonstrated that resolution of the (R,R), (S,S), (S,R), and (R,S) isomers requires reverse-phase and chiral HPLC methods, and compounds with partially defined stereochemistry can serve as critical system suitability markers or co-elution controls [1]. Users developing impurity methods for tapentadol ANDA submissions can employ this compound to verify that their chromatographic system adequately resolves the (3R) epimers from the (2R,3R) active intermediate and the final API.

Structure-Activity Relationship (SAR) Studies on Tapentadol Analogs

In medicinal chemistry programs exploring tapentadol analogs with modified C2 substituents, the target compound—bearing a defined (3R) configuration but an undefined C2 center—provides a flexible starting scaffold. The Tzschentke et al. (2007) pharmacology study established that the (1R,2R) configuration is essential for dual μ-opioid agonism and norepinephrine reuptake inhibition [2]. By using the (3R)-only compound as a synthetic intermediate, researchers can systematically vary the C2 substituent while maintaining the (3R) configuration to map the stereochemical determinants of receptor binding, potentially identifying analogs with improved therapeutic windows.

Early-Stage Process Chemistry Research and Crystallization Feasibility Studies

The Dewulf et al. (2009) exergy analysis demonstrated that diastereomer separation by crystallization (122 MJ/mol at process level) is significantly less resource-intensive than preparative chromatography (180 MJ/mol) [3]. Research groups evaluating novel separation protocols or salt-formation strategies for the tapentadol intermediate family can use the target (3R) compound as an economically accessible substrate for feasibility studies, given its lower procurement cost relative to the fully characterized (2R,3R) EP reference standard and its smaller minimum purchase quantity (100 mg–1 g from Leyan) .

Chiral Building Block for Non-Tapentadol Phenylpentanamine Derivatives

Beyond the tapentadol pathway, the (3R)-3-(3-methoxyphenyl) scaffold present in this compound can serve as a chiral building block for synthesizing novel CNS-active phenylpentanamines. The 3-methoxyphenyl group is a common pharmacophoric element in serotonin and norepinephrine modulators. As noted in vendor documentation, compounds of this structural class have been investigated for antidepressant effects in animal models . Researchers pursuing non-opioid analgesics or antidepressants within this chemotype can leverage the (3R)-specified compound to introduce chirality early in the synthetic sequence without the added cost of the dual-chiral (2R,3R) intermediate.

Quote Request

Request a Quote for (3R)-3-(3-Methoxyphenyl)-N,N,2-triMethylpentan-1-aMine (Hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.